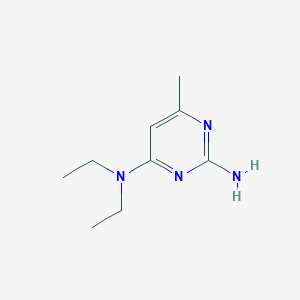
Ammonium, (4-((4,6-diamino-m-tolyl)imino)-2,5-cyclohexadien-1-ylidene)dimethyl-, chloride, monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of toluylene blue 1-hydrate typically involves the reaction of ortho-toluidine with sulfur and an oxidizing agent. The process can be summarized as follows:
Starting Materials: Ortho-toluidine, sulfur, and an oxidizing agent.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure toluylene blue 1-hydrate.
Industrial Production Methods: In industrial settings, the production of toluylene blue 1-hydrate involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: Toluylene blue 1-hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various analytical applications.
Reduction: It can be reduced to leucomethylene blue, which has different staining properties.
Substitution: The aromatic ring of toluylene blue 1-hydrate can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogens, nitro compounds.
Major Products:
Oxidation Products: Different oxidation states of the dye.
Reduction Products: Leucomethylene blue.
Substitution Products: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Toluylene blue 1-hydrate has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator and in various analytical techniques.
Biology: Employed in histological staining to identify cellular components.
Medicine: Utilized in the diagnosis of oral cancers and other medical conditions.
Industry: Applied in the textile industry for dyeing fabrics and in the paper industry for staining.
Mecanismo De Acción
The mechanism of action of toluylene blue 1-hydrate involves its interaction with nucleic acids and other acidic tissue components. The dye binds to DNA and RNA, causing a metachromatic shift that results in a color change. This property is exploited in various staining techniques to highlight specific cellular structures . The molecular targets include nucleic acids and acidic polysaccharides, and the pathways involved are primarily related to the binding and staining of these components .
Comparación Con Compuestos Similares
Methylene Blue: Another thiazine dye with similar staining properties but different chemical structure.
Azure B: A related dye used in similar applications but with distinct spectral properties.
Thionine: A thiazine dye with applications in histology and microbiology.
Uniqueness: Toluylene blue 1-hydrate is unique due to its high affinity for nucleic acids and its ability to produce metachromatic staining. This makes it particularly useful for identifying specific cellular components and diagnosing medical conditions .
Propiedades
Número CAS |
6424-34-6 |
|---|---|
Fórmula molecular |
C15H21ClN4O |
Peso molecular |
308.80 g/mol |
Nombre IUPAC |
[4-(2,4-diamino-5-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride;hydrate |
InChI |
InChI=1S/C15H18N4.ClH.H2O/c1-10-8-15(14(17)9-13(10)16)18-11-4-6-12(7-5-11)19(2)3;;/h4-9H,1-3H3,(H3,16,17);1H;1H2 |
Clave InChI |
SBHAXIXLNVUZCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N)N)N=C2C=CC(=[N+](C)C)C=C2.O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)


![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)




![Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-](/img/structure/B13774397.png)




